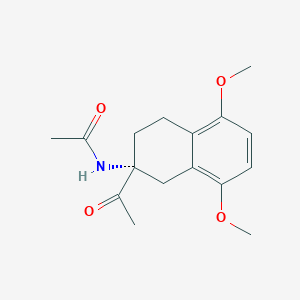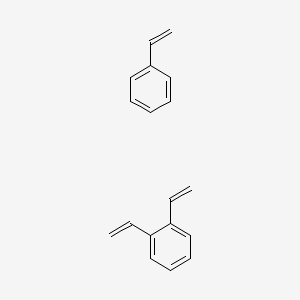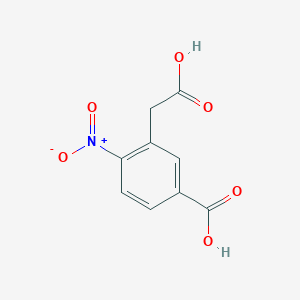
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene
Vue d'ensemble
Description
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C20H32 and a molecular weight of 272.47 g/mol. This compound is characterized by a benzene ring substituted with a pentyl group and a trans-4-propylcyclohexyl group. It is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
The synthesis of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can be achieved through various synthetic routes. One common method involves the alkylation of benzene with 1-bromo-4-(trans-4-propylcyclohexyl)pentane under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Analyse Des Réactions Chimiques
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is primarily used in scientific research. Its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Employed in studies to understand the interaction of organic compounds with biological systems.
Medicine: Investigated for potential pharmacological properties, although it is not approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is not well-defined due to its primary use in research. it is believed to interact with molecular targets through hydrophobic interactions and π-π stacking with aromatic residues. The pathways involved in its action are likely dependent on the specific biological or chemical context in which it is used.
Comparaison Avec Des Composés Similaires
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can be compared with other similar compounds such as:
1-Pentyl-4-(trans-4-butylcyclohexyl)benzene: Similar structure but with a butyl group instead of a propyl group.
1-Pentyl-4-(trans-4-ethylcyclohexyl)benzene: Contains an ethyl group in place of the propyl group.
1-Pentyl-4-(trans-4-methylcyclohexyl)benzene: Features a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions.
Propriétés
IUPAC Name |
1-pentyl-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h11-12,15-17,19H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUADYMBPNVXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CCC(CC2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine](/img/structure/B3344635.png)
![2-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B3344658.png)







![2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B3344713.png)




